molecular formula C20H22N4OS2 B11678875 (2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide CAS No. 94768-93-1

(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide

Cat. No.: B11678875
CAS No.: 94768-93-1
M. Wt: 398.5 g/mol
InChI Key: OGCPTZKUWWZJLD-FYJGNVAPSA-N
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Description

(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, an acetic acid moiety, and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of o-aminothiophenol with acetic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-mercaptobenzothiazole.

    Hydrazide derivatives: Compounds with hydrazide groups, such as isoniazid.

Uniqueness

(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

94768-93-1

Molecular Formula

C20H22N4OS2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H22N4OS2/c1-3-24(4-2)16-11-9-15(10-12-16)13-21-23-19(25)14-26-20-22-17-7-5-6-8-18(17)27-20/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+

InChI Key

OGCPTZKUWWZJLD-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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